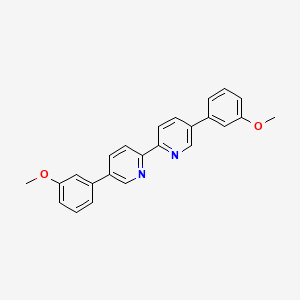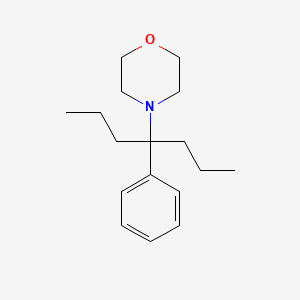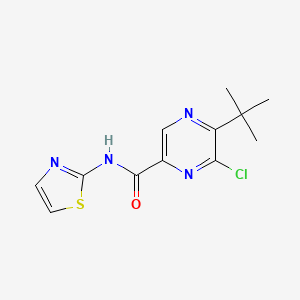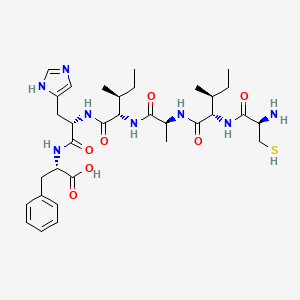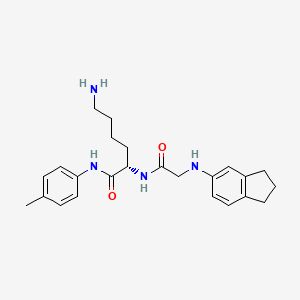
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups attached to a heptasilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. The reaction often requires the use of catalysts such as platinum or palladium to facilitate the formation of the heptasilane backbone. The process may also involve the use of solvents like toluene or hexane to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The phenyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
Oxidation: Silanol, siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Functionalized silane derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with other aromatic systems, while the silane backbone can participate in silicon-based chemistry. These interactions can influence the compound’s reactivity and stability, making it a versatile building block in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octaphenylheptasilane: Similar structure but with fewer phenyl groups.
1,1,2,2,3,3,4,4,5,5,6,6-Dodecaphenylhexasilane: Similar structure with a hexasilane backbone.
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octamethylheptasilane: Similar backbone but with methyl groups instead of phenyl groups.
Uniqueness
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is unique due to its high degree of phenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or enhanced stability.
Eigenschaften
CAS-Nummer |
851384-20-8 |
|---|---|
Molekularformel |
C86H76Si7 |
Molekulargewicht |
1306.1 g/mol |
IUPAC-Name |
bis[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C86H76Si7/c1-87(73-45-17-3-18-46-73,74-47-19-4-20-48-74)89(77-53-25-7-26-54-77,78-55-27-8-28-56-78)91(81-61-33-11-34-62-81,82-63-35-12-36-64-82)93(85-69-41-15-42-70-85,86-71-43-16-44-72-86)92(83-65-37-13-38-66-83,84-67-39-14-40-68-84)90(79-57-29-9-30-58-79,80-59-31-10-32-60-80)88(2,75-49-21-5-22-50-75)76-51-23-6-24-52-76/h3-72H,1-2H3 |
InChI-Schlüssel |
FPVWVKFXEXSXSA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


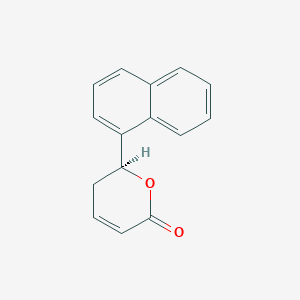

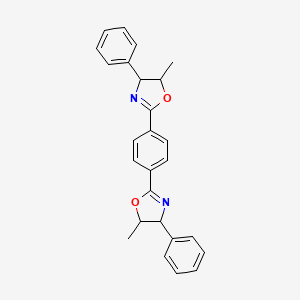
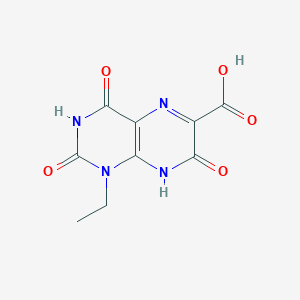
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
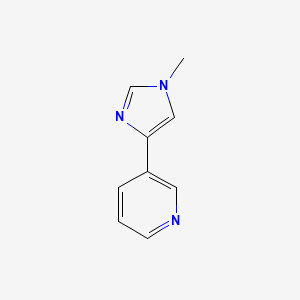
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)
